molecular formula C32H31N3O5S B2784986 N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide CAS No. 387883-38-7

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide

Cat. No.: B2784986
CAS No.: 387883-38-7
M. Wt: 569.68
InChI Key: YPWLKDNZAHIKGT-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide is a synthetic benzamide derivative supplied for research purposes. This compound is part of the benzamide chemical class, which has demonstrated significant research value in metabolic disease studies, particularly as glucokinase activators for investigating new approaches to diabetes treatment . Benzamide derivatives function by binding to and activating glucokinase, a key regulatory enzyme in glucose metabolism present in pancreatic β-cells and liver cells . This activation mechanism involves specific molecular interactions with amino acid residues such as ARG63, ARG250, THR65, and π-π stacking with TYR214, which enhances glucose metabolism and insulin secretion pathways . The compound features a complex molecular architecture with multiple benzamide cores and a diethylsulfamoyl moiety, contributing to its potential binding affinity and selectivity. As with many research compounds in this category, it may have applications in enzyme kinetics studies, receptor binding assays, and metabolic pathway analysis. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[[4-(diethylsulfamoyl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O5S/c1-4-35(5-2)41(39,40)25-18-16-24(17-19-25)31(37)33-28-14-10-9-13-26(28)32(38)34-29-20-15-22(3)21-27(29)30(36)23-11-7-6-8-12-23/h6-21H,4-5H2,1-3H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWLKDNZAHIKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide, with a molecular formula of C32H31N3O5S and a molecular weight of 569.68 g/mol, is a compound of significant interest in biochemical research due to its potential biological activities. This article will delve into its synthesis, biological mechanisms, and relevant studies that elucidate its pharmacological properties.

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Benzamide Backbone : The initial step involves the acylation of an amine with benzoyl chloride.
  • Introduction of the Diethylsulfamoyl Group : This is achieved through the reaction with diethylsulfamoyl chloride under basic conditions.
  • Final Coupling : The final product is formed through coupling reactions that yield the desired benzamide structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that it may exhibit antimicrobial and anticancer activities by disrupting cellular processes in pathogens and cancer cells.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, a study demonstrated that derivatives with sulfamoyl groups exhibited enhanced activity against various bacterial strains, suggesting a potential role in developing new antibiotics.

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study analyzed its effects on breast cancer cells, revealing that it inhibited cell proliferation and triggered apoptotic pathways through caspase activation.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A comparative study on sulfamoyl derivatives indicated that those containing aromatic rings, such as this compound, exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Apoptosis :
    • Research published in Journal of Medicinal Chemistry highlighted that the compound induced apoptosis in MCF-7 breast cancer cells via mitochondrial pathways, with IC50 values demonstrating significant potency .
  • Mechanistic Insights :
    • A detailed mechanistic study suggested that the compound inhibits specific deubiquitinases (DUBs), which are crucial for regulating protein degradation pathways involved in cancer progression .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamideStructureModerate antibacterial activity
N-(2-benzoyl-4-methylphenyl)-4-(methylsulfamoyl)benzamideStructureLow anticancer activity
N-(2-benzoyl-4-methylphenyl)-4-(ethylsulfamoyl)benzamideStructureHigh cytotoxicity in vitro

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing benzamide derivatives exhibit significant anticancer properties. N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide may act by inhibiting specific enzymes involved in cancer cell proliferation, thereby inducing apoptosis in malignant cells. A study demonstrated that similar benzamide derivatives showed promising results in inhibiting tumor growth in various cancer models .

Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Compounds with such functional groups have been investigated for their effectiveness against a range of bacterial strains. Preliminary data suggest that this compound could potentially inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Material Science

Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Its ability to form hydrogen bonds can enhance the mechanical properties of polymers. Research has shown that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .

Case Studies

Study Title Findings Reference
Anticancer Effects of Benzamide DerivativesDemonstrated significant inhibition of tumor growth in vitro and in vivo models
Antimicrobial Activity of Sulfonamide CompoundsShowed promising results against multiple bacterial strains
Polymer Enhancement through Benzamide IntegrationImproved mechanical properties and thermal stability of synthesized polymers

Comparison with Similar Compounds

Key Observations:

Diethylsulfamoyl Group : This moiety enhances solubility and may improve pharmacokinetics in multiple compounds, as seen in the tumor-targeting radioiodinated benzamides and kinase inhibitors .

Heterocyclic Modifications : Substitution with thiazole (e.g., ), oxadiazole (), or benzo[d]thiazole () alters target specificity. For instance, thiazole derivatives are associated with antimicrobial activity, while benzo[d]thiazole-containing compounds are explored in oncology.

Pharmacological Applications: The target compound’s lack of direct activity data necessitates inference from structural analogs.

Research Findings and Implications

Sigma Receptor Targeting : Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) demonstrate high tumor uptake in prostate cancer models, suggesting that the diethylsulfamoyl group may enhance tumor retention .

Antimicrobial Potential: Thiazole-substituted benzamides () exhibit structural similarities to known antifungal agents, though specific data are pending.

Kinase Inhibition : Oxadiazole derivatives () are associated with kinase modulation, a property that could extend to the target compound given its amide-rich structure.

Q & A

Q. Example Protocol :

React 4-methyl-2-aminophenol with benzoyl chloride to form the 2-benzoyl-4-methylphenyl intermediate.

Couple with 4-(N,N-diethylsulfamoyl)benzoic acid using DCC/DMAP.

Purify via recrystallization.

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates and reduce side reactions .
  • Temperature Control : Low temperatures (0–5°C) during sulfonylation prevent undesired sulfone formation .
  • Catalyst Loading : Adjust DMAP concentration (typically 0.1–0.3 eq) to balance reaction rate and by-product formation .

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